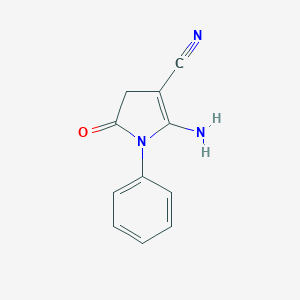

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Description

Properties

IUPAC Name |

5-amino-2-oxo-1-phenyl-3H-pyrrole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-7-8-6-10(15)14(11(8)13)9-4-2-1-3-5-9/h1-5H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIOEPQEOGMHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N(C1=O)C2=CC=CC=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368099 | |

| Record name | 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124476-77-3 | |

| Record name | 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile"

An In-depth Technical Guide to the Synthesis of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Foreword: The Significance of the Pyrrolone Scaffold

The 2-aminopyrrole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] These structures are adept at forming key interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2] The specific target of this guide, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, belongs to the pyrrolone subclass. The introduction of an oxo group, a nitrile functionality, and a phenyl substituent creates a highly functionalized and sterically defined molecule, making it an attractive building block for the development of novel therapeutic agents and a compelling subject for synthetic exploration.

This document provides a comprehensive guide to the synthesis of this target molecule. It moves beyond a simple recitation of steps to delve into the underlying mechanistic principles, the rationale for procedural choices, and the critical parameters for ensuring a successful and reproducible outcome.

Part 1: Strategic Approach to Synthesis

The construction of a polysubstituted, heterocyclic system like 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is most elegantly achieved through a multicomponent reaction (MCR). MCRs are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single pot.[3][4] This approach avoids the lengthy isolation and purification of intermediates, saving time, resources, and often leading to higher overall yields.

The chosen strategy for this synthesis is a one-pot, three-component condensation reaction involving:

-

Aniline: The source of the N-phenyl group.

-

Ethyl 2-cyano-3,3-bis(methylthio)acrylate: A versatile C3 building block that provides the carbon backbone for C2, C3, and C4 of the pyrrole ring, along with the nitrile group.

-

A source for the C5 carbonyl group and the C4 methylene: This is achieved through the use of an N-phenacyl derivative, specifically N-(2-oxo-2-phenylethyl)pyridinium bromide, which reacts with a base to form an ylide intermediate.

This combination of reactants, under basic conditions, orchestrates a cascade of reactions, including Michael addition and intramolecular cyclization, to efficiently construct the target pyrrolone ring system.

Part 2: The Reaction Mechanism Deconstructed

Understanding the reaction pathway is paramount for troubleshooting and optimization. The formation of the pyrrolone ring proceeds through a logical sequence of nucleophilic additions and cyclizations.

Caption: Proposed mechanistic pathway for the three-component synthesis.

Causality Explained:

-

Ylide Formation: A base abstracts the acidic proton alpha to the carbonyl and the pyridinium nitrogen, generating a nucleophilic pyridinium ylide. This is a classic method for forming a reactive carbanion.

-

Michael Addition: The nucleophilic ylide attacks the electron-deficient β-carbon of the acrylate derivative. This 1,4-conjugate addition is a key bond-forming step.

-

Aniline Addition-Elimination: Aniline acts as a nucleophile, attacking one of the methylthio-bearing carbons. This is followed by the elimination of methanethiol (MeSH), a good leaving group, to form a more stable enamine intermediate.

-

Intramolecular Cyclization: The final step is a lactamization. The nitrogen atom of the aniline moiety attacks the ester carbonyl group, leading to ring closure and the elimination of ethanol to form the stable five-membered pyrrolone ring.

Part 3: Validated Experimental Protocol

This protocol is designed to be a self-validating system, providing precise quantities and steps for achieving a reliable outcome.

Experimental Workflow Overview

Caption: High-level workflow for the synthesis and analysis of the target compound.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio |

| Aniline | 93.13 | 0.93 g (0.91 mL) | 10 | 1.0 |

| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 217.32 | 2.17 g | 10 | 1.0 |

| N-phenacylpyridinium bromide | 278.14 | 2.78 g | 10 | 1.0 |

| Triethylamine (Et₃N) | 101.19 | 1.52 g (2.09 mL) | 15 | 1.5 |

| Ethanol (Absolute) | - | 50 mL | - | - |

Standard Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (10 mmol), ethyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol), N-phenacylpyridinium bromide (10 mmol), and absolute ethanol (50 mL).

-

Base Addition: Stir the mixture to achieve a suspension, then add triethylamine (15 mmol) dropwise at room temperature. The addition of the base is crucial as it facilitates the initial ylide formation and drives the reaction forward.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting materials.

-

Isolation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. A solid precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.

-

Drying: Dry the product under vacuum to obtain the crude 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Purification

-

Recrystallization: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter and dry the crystals.

-

Expected Yield: 75-85%.

Part 4: Characterization and Data Integrity

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The data below represents expected values.

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: Expected to be in the range of 210-215 °C.

-

Infrared (IR) Spectroscopy: Key absorption bands (ν, cm⁻¹) are anticipated.[5]

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the amino group.

-

~2220 cm⁻¹: C≡N stretching of the nitrile group.

-

~1680 cm⁻¹: C=O stretching of the lactam (pyrrolone) carbonyl.

-

~1600, 1490 cm⁻¹: C=C stretching of the aromatic phenyl ring.

-

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

-

δ ~7.4-7.2 ppm (m, 5H): Protons of the N-phenyl group.

-

δ ~7.0 ppm (s, 2H): Protons of the -NH₂ group (broad singlet, exchangeable with D₂O).

-

δ ~4.1 ppm (s, 2H): Protons of the CH₂ group at the C4 position of the pyrrole ring.

-

-

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

-

δ ~170 ppm: Carbonyl carbon (C5).

-

δ ~140-120 ppm: Carbons of the phenyl ring and the C=C double bond in the pyrrole ring.

-

δ ~118 ppm: Nitrile carbon (C≡N).

-

δ ~95 ppm: C3 carbon.

-

δ ~40 ppm: Methylene carbon (C4).

-

-

Mass Spectrometry (ESI-MS):

-

m/z: Calculated for C₁₁H₉N₃O, [M+H]⁺ expected at ~200.08.

-

References

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides.Synfacts, 2012. [URL: Available through scholarly database searches, specific public URL not available in search results]

- Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.PubMed Central, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4183883/]

- Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile.ResearchGate, 2015. [URL: https://www.researchgate.net/publication/283533230_Synthesis_Characterization_and_Crystal_Structure_of_2-Amino-5-oxo-4-phenyl-4_5-dihydropyrano32-cchromene-3-carbonitrile]

- Short and Modular Synthesis of Substituted 2-Aminopyrroles.PubMed Central, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8189679/]

- One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D.National Institutes of Health, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3062757/]

- A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction.Organic Chemistry Portal, 2001. [URL: https://www.organic-chemistry.org/abstracts/lit2/188.shtm]

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.Royal Society of Chemistry, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra07056a]

- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.MDPI, 2023. [URL: https://www.mdpi.com/1420-3049/28/13/5001]

Sources

- 1. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile: A Technical Guide

Introduction

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound featuring a pyrrolidone core, a structure of significant interest in medicinal chemistry and materials science. Pyrrole and its derivatives are known to exhibit a wide range of biological activities. The specific combination of an enamine, a lactam, a nitrile, and a phenyl group within this molecule (PubChem CID: 2325119) suggests a rich chemical reactivity and potential for diverse applications.[1]

Molecular Structure and Spectroscopic Implications

The structural features of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile are pivotal in defining its spectroscopic characteristics. The molecule's architecture dictates the chemical environment of each atom and bond, resulting in a unique fingerprint across various analytical techniques.

Caption: Molecular graph of the title compound.

Key structural elements influencing the spectra include:

-

N-Phenyl Group: Will produce characteristic signals in both ¹H and ¹³C NMR in the aromatic region.

-

Lactam Carbonyl (C=O): A strong absorber in IR spectroscopy and a downfield signal in ¹³C NMR.

-

Enamine System (H₂N-C=C-CN): This conjugated system influences the chemical shifts of the associated protons and carbons, as well as the IR frequencies of the nitrile and amino groups.

-

Methylene Protons (C4-H₂): These aliphatic protons are adjacent to the carbonyl group, which will deshield them, shifting their resonance downfield in the ¹H NMR spectrum.

-

Nitrile Group (C≡N): Exhibits a characteristic sharp absorption in the IR spectrum.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The predicted ¹H NMR spectrum of the title compound in a solvent like DMSO-d₆ would display distinct signals corresponding to the aromatic, amino, and aliphatic protons.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~ 7.20 - 7.60 | Multiplet (m) | Phenyl-H (5H) | Protons on the N-phenyl ring are expected in this typical aromatic region. The exact pattern would depend on the specific electronic effects of the pyrrolidone system. |

| ~ 7.00 | Broad Singlet (br s) | NH₂ (2H) | The amino protons are exchangeable and often appear as a broad singlet. The chemical shift is influenced by hydrogen bonding and the enamine character. |

| ~ 4.10 | Singlet (s) | C4-H₂ (2H) | These methylene protons are adjacent to the deshielding carbonyl group (C5=O). In similar pyrrolidone structures, these protons often appear as a singlet due to the absence of adjacent protons.[2] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

Caption: General workflow for NMR sample analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. Each chemically distinct carbon atom gives rise to a separate signal.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 170 | C5 (C=O) | The lactam carbonyl carbon is expected to be significantly downfield due to the deshielding effect of the oxygen atom. In related pyrrolidinones, this signal appears in the 170-180 ppm range. |

| ~ 150 | C2 (C-NH₂) | As part of the enamine system, this carbon is deshielded and is expected to appear at a lower field than a typical sp² carbon. |

| ~ 138 | Phenyl C-ipso | The carbon of the phenyl ring directly attached to the nitrogen (N1) is expected in this region. |

| ~ 129 | Phenyl C-meta | The meta carbons of the phenyl ring. |

| ~ 125 | Phenyl C-para | The para carbon of the phenyl ring. |

| ~ 120 | Phenyl C-ortho | The ortho carbons of the phenyl ring. |

| ~ 118 | C≡N | The nitrile carbon typically appears in this region of the spectrum. |

| ~ 90 | C3 (C-CN) | This carbon is part of the double bond and is shielded by the adjacent amino group and the electron-withdrawing nitrile group. In similar 2-amino-3-cyanopyrroles, this carbon signal is found in the 90-100 ppm range. |

| ~ 45 | C4 (CH₂) | The aliphatic methylene carbon adjacent to the carbonyl group is expected in this region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same spectrometer.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the functional groups within the molecule. It is particularly useful for identifying the presence of key bonds.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch | Amino (NH₂) | Two distinct bands (asymmetric and symmetric stretching) are expected for the primary amine. These are often sharp to moderately broad.[3] |

| ~ 2220 | C≡N Stretch | Nitrile | A sharp, strong absorption characteristic of the nitrile functional group is a key diagnostic peak.[4] |

| ~ 1680 | C=O Stretch | Lactam (Amide I) | A very strong and sharp absorption is expected for the five-membered ring lactam carbonyl. |

| ~ 1610 | C=C Stretch / N-H Bend | Enamine / Amino Scissoring | The C=C double bond of the enamine system and the N-H bending vibration of the amino group often overlap in this region. |

| 1590, 1490 | C=C Stretch | Aromatic Ring | Characteristic absorptions for the phenyl ring. |

| ~ 3050 | C-H Stretch | Aromatic | Stretching vibrations for the sp² C-H bonds of the phenyl ring. |

| ~ 2950 | C-H Stretch | Aliphatic (CH₂) | Stretching vibrations for the sp³ C-H bonds of the methylene group. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

-

Molecular Formula: C₁₁H₉N₃O

-

Molecular Weight: 211.21 g/mol

-

Predicted Molecular Ion (M⁺˙): m/z = 211

-

High-Resolution Mass (ESI-TOF): Predicted [M+H]⁺ = 212.0818

Plausible Fragmentation Pathway

Upon ionization, the molecular ion can undergo fragmentation. Key fragmentations could include the loss of CO (28 Da) from the lactam ring, cleavage of the phenyl group, or other rearrangements.

Caption: A simplified potential fragmentation pathway.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have established a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data serve as a reliable reference for researchers in synthesis, drug discovery, and quality assurance. This analytical blueprint is designed to be a practical tool, facilitating the confident structural elucidation of this and related heterocyclic molecules.

References

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). [No Journal Source Provided in Search Result].

-

¹H NMR spectra of compound 3a. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile. (2025, August 7). ResearchGate. Retrieved from [Link]

-

4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. (n.d.). National Institutes of Health. Retrieved from [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023, January 12). MDPI. Retrieved from [Link]

-

Synthesis, characterization, and crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c] pyran-3-carbonitrile. (2015, December 14). OSTI.GOV. Retrieved from [Link]

-

2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved from [Link]

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28). DR-NTU. Retrieved from [Link]

-

Pyrrole. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis and Reactions of 2‐Amino‐6‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐4‐phenylpyridine‐3‐carbonitrile. (n.d.). Sci-Hub. Retrieved from [Link]

-

2-amino-5-benzyl-4-methyl-1H-pyrrole-3-carbonitrile. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

-

5-amino-2-(2-furyl)-1-phenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile. (n.d.). SpectraBase. Retrieved from [Link]

Sources

An In-Depth Spectroscopic Guide to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Structural Imperative of Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the dihydropyrrolone core represents a privileged scaffold, appearing in molecules with a range of biological activities, including potential quorum-sensing inhibitors.[1] The specific compound of interest, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, combines several key functional groups—a lactam, an enamine, a nitrile, and a phenyl substituent—that dictate its chemical reactivity and potential biological interactions.

The unambiguous confirmation of such a molecule's structure is the first critical step in any research or development pipeline. Misidentification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. This guide provides an in-depth technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. It is structured not as a simple data sheet, but as an interpretive guide, explaining the causal links between molecular structure and spectroscopic output, thereby empowering researchers to confidently synthesize and validate this and similar chemical entities.

Molecular Architecture and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, a standardized atom numbering system is essential. The following diagram illustrates the structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile with the numbering convention that will be used throughout this guide.

Caption: Numbering scheme for 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

Part 1: ¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol: A Self-Validating Approach

The trustworthiness of NMR data begins with a robust experimental protocol. The goal is to obtain a high-resolution spectrum of a pure sample, free from interfering solvent or water signals.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the dried, purified compound directly into a clean, dry NMR tube. The purity should have been preliminarily assessed by TLC or LC-MS.

-

Add ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice for this molecule due to its ability to dissolve polar compounds and to slow the exchange of labile protons (like those on the amino group), making them more easily observable. Chloroform-d (CDCl₃) is an alternative if solubility permits.

-

Cap the tube and vortex gently until the sample is fully dissolved. A clear, particulate-free solution is required.

-

-

Instrument Setup & Data Acquisition:

-

The experiment should be run on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[2]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks and resolving fine coupling patterns. A narrow, symmetrical peak for the residual solvent signal (e.g., DMSO at ~2.50 ppm) is indicative of good shimming.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

The internal standard, tetramethylsilane (TMS), is set to 0.00 ppm for chemical shift referencing.[3]

-

Predicted ¹H NMR Spectrum and Interpretation

The following table summarizes the anticipated signals. The predicted chemical shifts are based on established principles and data from structurally related dihydropyrrolones and aminopyrroles.[1][4][5]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expert Insights |

| Phenyl (C7', C8', C9') | 7.20 - 7.60 | Multiplet (m) | 5H | The five protons on the N-phenyl ring will appear in the typical aromatic region. The exact pattern depends on the solvent and rotational dynamics, but a complex multiplet is expected due to overlapping signals from the ortho, meta, and para protons.[1] |

| Amino (N10-H₂) | ~7.00 | Broad Singlet (br s) | 2H | The two protons of the primary amine are expected to be deshielded by the adjacent electron-withdrawing groups (C=C and CN). In DMSO-d₆, these protons often appear as a broad singlet that exchanges upon addition of D₂O. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. |

| Methylene (C4-H₂) | ~3.10 | Singlet (s) | 2H | These two protons are on a saturated carbon (C4) situated between a carbonyl group (C5) and a fully substituted sp² carbon (C3). With no adjacent protons to couple with, this signal is expected to be a singlet. Its position is downfield from a typical alkane due to the deshielding effect of the adjacent C=O group. |

Part 2: ¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, making it an excellent tool for confirming the number of carbons and identifying key functional groups.

Experimental Protocol

The sample prepared for ¹H NMR can be used directly. The key is to use a pulse program (like zgpg30) that provides quantitative information if needed, but for routine identification, a standard broadband proton-decoupled experiment is sufficient.

-

Data Acquisition:

-

Use a standard carbon pulse program with broadband proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

The spectral width must be set appropriately (e.g., 0 to 220 ppm) to capture all carbon signals, from aliphatic to carbonyl carbons.[6]

-

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts are based on the known effects of substituents on carbon resonances in similar heterocyclic systems.[7][8]

| Carbon(s) | Predicted δ (ppm) | Rationale & Expert Insights |

| C5 (Lactam C=O) | ~170 | The carbonyl carbon of a five-membered lactam (γ-lactam) typically resonates in this region. This is one of the most downfield signals and is highly diagnostic.[4] |

| C2 (Enamine C-NH₂) | ~160 | This sp² carbon is bonded to two nitrogen atoms (N1 and N10) and is part of a conjugated system, causing it to appear significantly downfield. |

| C6', C7', C8', C9', C10', C1' | 120 - 140 | The six carbons of the phenyl ring will appear in the aromatic region. The C1' carbon, directly attached to the ring nitrogen, will be distinct from the others. |

| C11 (Nitrile C≡N) | ~118 | The carbon of the nitrile group has a characteristic chemical shift in this range, making it easily identifiable.[2] |

| C3 (C-CN) | ~75 | This sp² carbon is shielded relative to C2 because it is bonded to the nitrile carbon and not directly to a nitrogen. Its exact position is highly indicative of the substitution pattern on the pyrrole ring. |

| C4 (Methylene CH₂) | ~35 | This sp³ hybridized methylene carbon is deshielded by the adjacent C5 carbonyl group, placing it in this expected range. |

Part 3: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups, which act as structural "reporters" by absorbing infrared radiation at specific, characteristic frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the modern standard for solid and liquid sample analysis, requiring minimal sample preparation.

-

Sample Analysis:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Place a small amount (a few milligrams) of the solid sample directly onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Predicted IR Spectrum and Interpretation

The IR spectrum is dominated by absorptions from the molecule's polar bonds.[9]

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group | Expert Insights |

| 3450 - 3300 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) | A primary amine will characteristically show two distinct bands in this region, corresponding to the symmetric and asymmetric N-H stretching modes. The presence of two peaks is a definitive indicator of an -NH₂ group.[10] |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H | These absorptions, typically appearing just above 3000 cm⁻¹, confirm the presence of C-H bonds on an aromatic ring.[11] |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H | These absorptions, appearing just below 3000 cm⁻¹, correspond to the C-H stretching of the methylene (CH₂) group at the C4 position. |

| ~2220 | Strong, Sharp | C≡N Stretch | Nitrile | The nitrile group gives rise to a very strong and sharp absorption in this region of the spectrum. Its intensity and sharpness make it one of the most easily identifiable peaks.[12] |

| ~1690 | Strong, Sharp | C=O Stretch | γ-Lactam | The carbonyl stretch of a five-membered ring lactam is typically found at a higher frequency than that of a linear amide due to ring strain. This strong absorption is a key diagnostic feature.[9] |

| ~1610 | Medium-Strong | C=C Stretch | Alkene / Aromatic | This peak arises from the C=C stretching of the double bond within the pyrrole ring and the phenyl ring vibrations. |

| ~1580 | Medium-Strong | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine provides another confirmatory signal for this functional group. |

Synergistic Workflow for Structural Confirmation

Neither NMR nor IR alone provides a complete structural picture. The true power of spectroscopy lies in the integration of multiple techniques. The following workflow illustrates this synergistic approach.

Caption: A synergistic workflow for the spectroscopic validation of a synthesized compound.

Conclusion

The structural validation of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is achieved through a logical and systematic interpretation of its NMR and IR spectra. The ¹H NMR spectrum confirms the proton count and their local environments, most notably the aromatic system and the isolated methylene group. The ¹³C NMR spectrum provides a complete census of the carbon framework, clearly identifying the lactam carbonyl, nitrile, and enamine carbons. Finally, the IR spectrum serves as a rapid and definitive check for the key functional groups, with characteristic strong absorptions for the amine N-H, nitrile C≡N, and lactam C=O stretches. By cross-correlating the data from these orthogonal techniques, a researcher can achieve an unambiguous and trustworthy confirmation of the molecular structure, a prerequisite for its use in any scientific or drug development endeavor.

References

-

Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, N. A., Al-Muqarrabii, T. A., Al-Lawati, H. A. J., & Al-Sabahi, J. N. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2018). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Supporting Information. Available at: [Link]

-

ResearchGate. (n.d.). NMR Studies on Imidines. IV.H and 13C Nuclear Magnetic Resonance Study of Tautomerism in 2‐Aminopyrrolin‐5‐One. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Handout. Available at: [Link]

-

PubMed Central. (2021). Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions. Available at: [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Available at: [Link]

-

PubMed. (1979). Fourier transform carbon-13 NMR spectra of ampyrone and aminopyrine. Journal of Pharmaceutical Sciences. Available at: [Link]

-

ResearchGate. (2015). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Available at: [Link]

-

University of Manitoba. (n.d.). NMR Chemical Shifts. Available at: [Link]

-

OSTI.GOV. (2015). Synthesis, characterization, and crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c] pyran-3-carbonitrile. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

Wiley Online Library. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Supporting Information. Available at: [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

Sources

- 1. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa | MDPI [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. web.pdx.edu [web.pdx.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. rsc.org [rsc.org]

- 8. Fourier transform carbon-13 NMR spectra of ampyrone and aminopyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

"crystal structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile"

An In-Depth Technical Guide to the Crystal Structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile and Its Structural Analogs

Foreword: The Significance of Pyrrole Scaffolds in Modern Chemistry

The pyrrole ring system, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal and materials chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in a vast array of biologically active compounds, including antibacterial, antiviral, and anticancer agents.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount. This knowledge underpins rational drug design, allows for the prediction of molecular behavior, and provides a blueprint for the development of novel crystalline materials.

This guide provides a detailed technical examination of the structural characteristics of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. While a definitive crystal structure for this exact molecule is not publicly deposited in crystallographic databases like the Cambridge Structural Database (CSD)[3], a wealth of information can be derived from closely related, published analogs. This whitepaper will leverage the comprehensive crystal structure analysis of Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate as a primary reference, a molecule differing only by a fluorine substituent on the phenyl ring and an ethyl carboxylate group instead of a nitrile.[4][5] This analog provides a robust and highly relevant model for elucidating the molecular geometry, supramolecular assembly, and key intermolecular interactions that govern the solid-state architecture of the title compound.

Part 1: Synthesis and Single Crystal Cultivation

The synthesis of functionalized pyrroles is a well-established field, often involving multi-component reactions that offer high atom economy.[6][7] The preparation of the title compound and its analogs typically proceeds through a condensation reaction.

Experimental Protocol: Synthesis and Crystallization

A representative procedure for obtaining diffraction-quality single crystals, adapted from methodologies for similar compounds, is outlined below.[4] The causality behind these steps is crucial: the choice of solvent and the slow rate of evaporation are determining factors in the formation of a well-ordered crystal lattice rather than an amorphous precipitate.

Step 1: Synthesis of the Crude Product

-

A mixture of an appropriate aniline derivative, a cyano-substituted active methylene compound, and a carbonyl compound is reacted in a suitable solvent (e.g., ethanol, toluene) often in the presence of a base catalyst.

-

The reaction mixture is typically heated under reflux to drive the reaction to completion.

-

Upon cooling, the crude product often precipitates and can be collected by filtration.

Step 2: Purification

-

The crude solid is washed with a non-polar solvent (e.g., hexane) to remove soluble impurities.

-

Recrystallization from a suitable solvent like ethanol is performed to achieve high purity. Purity is a prerequisite for successful crystallogenesis.

Step 3: Single Crystal Growth (Slow Evaporation Method)

-

The purified compound is dissolved in a minimal amount of a solvent in which it is moderately soluble, such as ethyl acetate.[4] A solvent with moderate volatility is chosen to ensure the evaporation process is slow and controlled.

-

The resulting solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

-

The clear filtrate is placed in a vial, which is then loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, as the solution becomes supersaturated, single crystals suitable for X-ray diffraction will form.

Caption: Workflow for Synthesis and Crystallization.

Part 2: Molecular Geometry and Conformation

The analysis of the reference analog, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, reveals key conformational features that are almost certainly conserved in the title compound.[4][5]

The core five-membered pyrrole ring is essentially planar, a characteristic feature that facilitates electron delocalization.[4] However, the most significant conformational aspect is the relative orientation of the substituent rings. The phenyl ring is substantially twisted out of the plane of the central pyrrole ring. This large dihedral angle is a result of steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the pyrrole core.

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

Technical Guide on the Physicochemical Characterization of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the known and expected physical characteristics of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS: 124476-77-3). Due to the limited availability of experimentally derived data in peer-reviewed literature, this document synthesizes information from authoritative chemical databases with expert analysis based on structurally analogous compounds. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the compound's chemical identity, expected physicochemical and spectroscopic properties, and robust protocols for empirical validation. The guide emphasizes the causality behind experimental design, ensuring that the described methodologies are self-validating and grounded in established scientific principles.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise identity. This section details the key identifiers and structural features of the target compound.

Nomenclature and Registration

Correctly identifying the compound is critical for accurate data retrieval and regulatory compliance. The universally recognized identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | PubChem[1] |

| CAS Number | 124476-77-3 | BOC Sciences[] |

| Molecular Formula | C₁₁H₉N₃O | PubChem[1] |

| Molecular Weight | 211.21 g/mol | PubChem[1] |

| PubChem CID | 2325119 | PubChem[1] |

Chemical Structure

The chemical structure dictates the compound's physical and biological properties. The molecule features a five-membered dihydropyrrolone ring, substituted with a phenyl group at the N1 position, an amino group at C2, a carbonitrile group at C3, and a ketone at C5. The presence of these functional groups—a lactam, an enamine, a nitrile, and an aromatic ring—governs its reactivity, polarity, and spectroscopic signature.

Caption: 2D Chemical Structure of the title compound.

Predicted & Expected Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer its likely properties based on its structure and data from related compounds. The following properties are a combination of computed values from databases and expert predictions.

Physical State and Appearance

Compounds of this class, such as other substituted aminopyrrole carbonitriles, are typically crystalline solids at room temperature.[3] It is expected that this compound would present as a yellow or off-white solid, a common attribute for conjugated pyrrole systems.[4]

Melting Point

A melting point provides a crucial indication of purity. No experimental melting point has been published for this specific compound. However, a structurally related compound, 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile, has a reported melting point of 168-170 °C.[3] The presence of the N-phenyl and 5-oxo groups in the target molecule likely increases intermolecular forces (dipole-dipole, potential for hydrogen bonding), suggesting its melting point could be in a similar or higher range. Empirical determination is required for confirmation.

Solubility Profile

The solubility of a compound is critical for its application in synthesis, purification, and biological assays. A qualitative prediction of solubility is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble | The molecule has polar functional groups (amine, amide, nitrile) capable of hydrogen bonding, but the bulky phenyl group and overall size may limit solubility in water. It is likely more soluble in alcohols than in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are effective at solvating polar organic molecules. DMSO and DMF are excellent choices for preparing stock solutions for biological screening. |

| Non-Polar | Hexanes, Toluene | Insoluble | The high polarity imparted by the lactam, amine, and nitrile groups makes solubility in non-polar solvents highly unlikely. |

Expected Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The expected key signals are outlined below, based on the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For this molecule, characteristic absorption bands are expected. Similar pyrrole derivatives show distinct peaks for N-H, C≡N, and C=O stretches.[4][5]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amino (N-H) | 3450 - 3250 | Symmetric & Asymmetric Stretch |

| Nitrile (C≡N) | 2260 - 2200 | Stretch (Strong, Sharp) |

| Lactam Carbonyl (C=O) | 1720 - 1680 | Stretch (Strong) |

| Alkene (C=C) | 1650 - 1580 | Stretch |

| Aromatic (C-H) | 3100 - 3000 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons (Phenyl group): Expected as a multiplet in the δ 7.0-7.8 ppm range.

-

Amino Protons (NH₂): A broad singlet, exchangeable with D₂O, likely in the δ 5.0-6.0 ppm range.[4]

-

Methylene Protons (CH₂ at C4): A singlet or AB quartet in the δ 2.5-3.5 ppm range.

-

-

¹³C NMR:

-

Carbonyl Carbon (C5): Expected in the δ 165-180 ppm region.

-

Nitrile Carbon (CN): A weak signal expected around δ 115-120 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm.

-

Olefinic Carbons (C2, C3): Signals expected in the δ 90-150 ppm range.

-

Methylene Carbon (C4): Signal expected in the δ 30-45 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₁₁H₉N₃O, the expected monoisotopic mass is 211.0746 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within a few parts per million (ppm). The [M+H]⁺ ion would be the expected primary observation in ESI+ mode.

Standard Experimental Protocols for Characterization

To obtain the empirical data for this compound, a logical workflow must be followed. The following protocols are designed as self-validating systems for any researcher working with this or similar molecules.

Caption: Logical workflow for the physical characterization of a novel compound.

Protocol: Melting Point Determination

-

Preparation: Ensure the sample is thoroughly dried under vacuum to remove residual solvent, which can depress and broaden the melting range.

-

Loading: Pack a small amount of the finely powdered crystalline solid into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of 1-2 °C.

Protocol: Solubility Assessment

-

Setup: Prepare a series of labeled vials containing 1 mL of various solvents (e.g., water, ethanol, DMSO, toluene).

-

Addition: Add approximately 1-2 mg of the compound to each vial.

-

Observation (Room Temp): Vortex each vial for 30 seconds and observe. Record as "freely soluble," "sparingly soluble," or "insoluble."

-

Heating: For vials where the compound is sparingly soluble or insoluble, gently heat the vial in a water bath (up to 50-60 °C) and observe any change in solubility. Note if the compound precipitates upon cooling, which is useful for recrystallization.

-

Validation: For samples deemed "soluble," add more solute to confirm it was not a saturated solution, ensuring the classification is accurate.

Protocol: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in NH₂ groups.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Internal Standard: The solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) is typically used for referencing the ¹H spectrum. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) if absolute precision is required.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) to fully assign the structure.

Conclusion

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is a well-defined chemical entity with a structure rich in functionality. While experimentally determined physical data remains to be published, its characteristics can be reliably predicted based on established chemical principles and comparison with analogous structures. This guide provides the foundational knowledge of its chemical identity, expected properties, and the necessary experimental protocols to empower researchers to perform empirical validation. The methodologies described herein are robust, ensuring that any data generated will be accurate and suitable for publication and further research in medicinal chemistry and materials science.

References

-

Journal of Materials and Pharmaceutical and Allied Sciences. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives. Available at: [Link]

-

Chemical Synthesis Database. (n.d.). 2-amino-4-phenyl-1H-pyrrole-3-carbonitrile. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2325119, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. PubChem. Retrieved January 13, 2026, from [Link].

Sources

An In-depth Technical Guide to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS No. 124476-77-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis methodologies, physicochemical properties, and potential therapeutic applications, offering a valuable resource for researchers engaged in the exploration of novel molecular entities.

Core Chemical Identity

Chemical Name: 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile CAS Number: 124476-77-3[] Molecular Formula: C₁₁H₉N₃O[2] Molecular Weight: 211.21 g/mol Structure:

Caption: Chemical structure of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

This molecule features a dihydropyrrole core, a five-membered nitrogen-containing heterocycle. Key functional groups include an amino group at position 2, a nitrile group at position 3, a carbonyl (oxo) group at position 5, and a phenyl substituent on the ring nitrogen. This arrangement of electron-donating and electron-withdrawing groups imparts a unique electronic character to the molecule, making it a versatile scaffold for chemical modifications and a candidate for diverse biological activities.

Synthesis Strategies and Methodologies

Conceptual Synthetic Pathway: A Multi-component Approach

A plausible and efficient route to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile involves a one-pot, multi-component reaction. This strategy is widely used for the synthesis of highly functionalized heterocyclic systems.[3] A proposed reaction scheme is outlined below:

Caption: Proposed multi-component synthesis workflow.

Causality Behind Experimental Choices:

-

Aniline: Serves as the source of the N-phenyl group in the final pyrrole ring.

-

Ethyl Cyanoacetate & Malononitrile: These are active methylene compounds that provide the carbon backbone of the pyrrole ring and the nitrile functionality. The reaction likely proceeds through a series of condensations and cyclization steps.

-

Base Catalyst (e.g., Piperidine or Triethylamine): Essential for deprotonating the active methylene compounds, initiating the condensation reactions.

-

Solvent (e.g., Ethanol): A polar protic solvent is typically suitable for this type of condensation reaction, facilitating the dissolution of reactants and intermediates.

-

Heat: Often required to drive the reaction to completion by overcoming the activation energy of the cyclization step.

Alternative Synthetic Consideration: Thorpe-Ziegler Cyclization

The intramolecular Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones from dinitriles.[4][5][6][7][8] A synthetic intermediate with two nitrile groups at appropriate positions could potentially undergo an intramolecular cyclization to form the dihydropyrrole ring. This approach offers a high degree of control over the cyclization process.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the title compound is limited. However, based on its structure and data for analogous compounds, the following properties can be anticipated.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Physical State | Likely a solid at room temperature |

| Melting Point | Expected to be relatively high due to hydrogen bonding and planar structure |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) |

| pKa | The amino group will exhibit basic properties, while the N-H of the pyrrolinone is weakly acidic |

Anticipated Spectroscopic Data:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the protons of the amino group, and the methylene protons of the dihydropyrrole ring are expected.

-

¹³C NMR: Resonances for the carbon atoms of the phenyl ring, the nitrile group, the carbonyl group, and the dihydropyrrole ring would be observed.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=O stretching of the carbonyl group are anticipated.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key identifier.

Reactivity and Chemical Behavior

The reactivity of 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile is dictated by its functional groups:

Caption: Diagram illustrating the main reactive sites of the molecule.

-

Amino Group: The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and formation of Schiff bases.

-

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding amide or carboxylic acid. It can also participate in cycloaddition reactions.

-

Carbonyl Group: The ketone carbonyl group is susceptible to nucleophilic attack and can be reduced to a hydroxyl group.

-

Dihydropyrrole Ring: The ring system itself can be a target for various transformations, including oxidation to the corresponding pyrrole or further reduction.

Potential Applications in Drug Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[9] Derivatives of 2-aminopyrrole-3-carbonitrile have shown a wide range of pharmacological activities, suggesting potential therapeutic applications for the title compound.

Table 2: Potential Therapeutic Areas

| Therapeutic Area | Rationale and Supporting Evidence |

| Anticancer | Many pyrrole derivatives exhibit potent anticancer activity. For instance, some pyrrole-containing compounds act as tyrosine kinase inhibitors, a key target in cancer therapy.[10] |

| Antibacterial | The 2-aminopyrrole-3-carbonitrile core has been identified in compounds with significant antibacterial properties.[11] |

| Anti-inflammatory | Pyrrole derivatives have been investigated for their anti-inflammatory effects.[11] |

| Enzyme Inhibition | The structural features of the title compound make it a candidate for inhibiting various enzymes. For example, similar structures have been identified as metallo-β-lactamase inhibitors. |

Workflow for Biological Evaluation:

Caption: A typical workflow for assessing the biological activity of a novel compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the generation of diverse libraries of compounds for biological screening. Future research should focus on the development of a robust and scalable synthesis protocol, thorough characterization of its physicochemical and toxicological properties, and comprehensive evaluation of its biological activities against a range of therapeutic targets. The insights gained from such studies will be invaluable for unlocking the full potential of this intriguing heterocyclic compound in the field of drug discovery.

References

-

Thorpe reaction. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

-

Thorpe-Ziegler reaction. Buchler GmbH. Accessed January 12, 2026. [Link]

-

Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Published March 2, 2014. Accessed January 12, 2026. [Link]

- Vyankatesh RD, et al. Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre. 2017;9(12):51-58.

- Koca I, et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc. 2012;2012(8):156-171.

- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. Royal Society of Chemistry. Published 2018.

-

Thorpe reaction. L.S.College, Muzaffarpur. Published September 24, 2020. Accessed January 12, 2026. [Link]

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Published 2023.

-

2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile. PubChem. Accessed January 12, 2026. [Link]

- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Published 2020.

- Ahmed RA, Kandeel MM, Abbady MS, Youssef MSK. Synthesis and Reactions of 2‐Amino‐6‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐4‐phenylpyridine‐3‐carbonitrile. ChemInform. 2002;33(38).

- N-H...O hydrogen bonding and π- π interactions in 2-Amino-1- (4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3- carboxylic acid ethyl ester.

- Patel NB, et al. Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.

- Hibi S, et al. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry. 2012;55(23):10584-10600.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. 2021;6(48):32491-32504.

- (PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis.

- Screening, synthesis, crystal structure, and molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as novel AKR1C3 inhibitors. Bioorganic & Medicinal Chemistry. 2018;26(23-24):6052-6062.

- Sun L, et al. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. 2003;46(7):1116-1119.

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. 2022;18(5):558-573.

- A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. Published January 28, 2023.

-

4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. National Institutes of Health. Accessed January 12, 2026. [Link]

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health. Accessed January 12, 2026. [Link]

Sources

- 2. 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile | C11H9N3O | CID 2325119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 10. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

A Technical Guide to 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This technical guide focuses on a specific derivative, 2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile , a molecule of significant interest in the development of novel therapeutics. This document provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, and explores its potential applications, particularly in oncology, by drawing parallels with structurally related compounds.

Introduction: The Significance of the Pyrrolone Scaffold

The 4,5-dihydro-1H-pyrrol-5-one (or pyrrolone) ring system is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[2] Derivatives of this heterocyclic core have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The presence of key functional groups—an amino group at the 2-position, a cyano group at the 3-position, and a phenyl substituent on the nitrogen atom—endows "2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile" with a unique electronic and steric profile, making it a compelling candidate for further investigation and a versatile building block for the synthesis of more complex molecules.[4][5]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: A Multicomponent Approach

A highly probable synthetic route involves a one-pot, three-component reaction of an α-hydroxyketone, an oxoacetonitrile (or a precursor like malononitrile), and an aniline derivative.[5] This approach is favored for its convergence and the ability to introduce structural diversity.

Conceptual Experimental Protocol:

-

Reaction Setup: To a solution of a suitable α-hydroxyketone (e.g., 2-hydroxyacetophenone) and malononitrile in a protic solvent such as ethanol, add aniline.

-

Catalysis: The reaction can be catalyzed by a base, such as piperidine or potassium carbonate, to facilitate the initial condensations.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]

Visualizing the Synthesis: A DOT Graph Representation

Caption: Proposed multicomponent synthesis of the target pyrrolone.

Physicochemical and Spectroscopic Characterization

The structural elucidation of "2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile" relies on a combination of spectroscopic techniques. Although a complete dataset for the title compound is not published, data from closely related analogs provide valuable insights.[6][7][8]

Spectroscopic Data of Analogous Compounds

| Technique | Key Features and Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl ring (multiplet, ~7.0-7.5 ppm). Methylene protons of the dihydropyrrole ring (singlet or AB quartet, ~3.5-4.5 ppm). Amine protons (broad singlet, exchangeable with D₂O, ~5.0-6.0 ppm). |

| ¹³C NMR | Carbonyl carbon of the lactam (~160-170 ppm). Cyano carbon (~115-120 ppm). Aromatic carbons (~120-140 ppm). Methylene carbon of the dihydropyrrole ring (~35-45 ppm). |

| IR Spectroscopy | N-H stretching of the amino group (~3300-3500 cm⁻¹). C≡N stretching of the nitrile group (~2200-2230 cm⁻¹). C=O stretching of the lactam (~1680-1720 cm⁻¹). C=C stretching of the pyrrole ring (~1600-1650 cm⁻¹). |

| Mass Spectrometry | A distinct molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₉N₃O, MW: 211.21 g/mol ). Fragmentation patterns can provide further structural information. |

Note: The chemical shifts (ppm) are approximate and can vary depending on the solvent and the specific substitution pattern.[9][10][11][12]

Structural Insights from X-ray Crystallography of Analogs

X-ray crystallographic studies of similar dihydropyrrole derivatives reveal that the five-membered ring is essentially planar.[7][13] The phenyl ring is typically twisted out of the plane of the pyrrole ring. The crystal packing is often stabilized by intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings.[7]

Therapeutic Potential and Biological Activity

While direct biological data for "2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile" is limited in the public domain, the extensive research on related pyrrole and pyrrolone derivatives strongly suggests its potential as a therapeutic agent, particularly in oncology.

Anticancer Activity of Related Pyrrole Derivatives

Numerous studies have demonstrated the potent anticancer activity of substituted pyrroles. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3][14] For instance, certain 2-amino-4-aryl-dihydropyrano[3,2-c]chromene-3-carbonitriles, which share the 2-amino-3-carbonitrile motif, have been identified as microtubule-disrupting agents, leading to G2/M cell cycle arrest.[15]

Table of Anticancer Activity for Structurally Related Pyrrole Derivatives:

| Compound Class | Cancer Cell Lines | Observed Effects | Reference |

| 2-Amino-4-aryl-dihydropyrano[3,2-c]chromene-3-carbonitriles | HT-29 (Colon), 518A2 (Melanoma) | Microtubule disruption, Centrosome de-clustering, G2/M cell cycle arrest | [15] |

| Imidazolylpyrrolone derivatives | A498, 786-O (Renal) | Reduction in cell viability | [16] |

| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231, MCF-7 (Breast) | Cytotoxicity, with some compounds showing higher potency than Doxorubicin | [17] |

Mechanism of Action: Potential Molecular Targets

The anticancer effects of pyrrole derivatives are often attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. These include:

-

Microtubules: Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[15]

-

Protein Kinases: Inhibition of protein kinases involved in signaling pathways that regulate cell growth and proliferation.[3]

-

Topoisomerases: Interference with DNA replication and repair by inhibiting topoisomerase enzymes.

Future Directions in Drug Development

"2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile" represents a promising scaffold for the development of novel anticancer agents. Future research should focus on:

-

Synthesis of a diverse library of derivatives: Modification of the phenyl ring and other positions of the pyrrole core to establish structure-activity relationships (SAR).

-

In-depth biological evaluation: Screening against a broad panel of cancer cell lines to identify potent and selective compounds.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways affected by these compounds.

Conclusion

"2-Amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carbonitrile" is a heterocyclic compound with significant potential in medicinal chemistry. While comprehensive data on this specific molecule is still emerging, the wealth of information on related pyrrole derivatives provides a strong foundation for its exploration as a valuable building block for the synthesis of novel therapeutic agents. Its straightforward synthesis and the proven anticancer activity of analogous structures make it a compelling target for further investigation in the quest for new and effective cancer treatments.

References

[6] A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

[15] 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved from [Link]

[17] Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). National Institutes of Health. Retrieved from [Link]

[16] Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. (n.d.). Wiley Online Library. Retrieved from [Link]

[13] Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

[14] Five membered nitrogen-containing heterocyclic compounds (pyrrole and pyrazole derivatives) as anticancer compounds. (2024). ResearchGate. Retrieved from [Link]

[3] Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). National Institutes of Health. Retrieved from [Link]

[7] Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (n.d.). National Institutes of Health. Retrieved from [Link]